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molecular formula C10H12O2 B1207492 3-Phenylbutyric acid CAS No. 4593-90-2

3-Phenylbutyric acid

Cat. No. B1207492
M. Wt: 164.20 g/mol
InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

Thionyl chloride (44 ml, 91.4 mmol) is added dropwise to methanol (30 ml) at 0° C., followed by 3-phenylbutyric acid (10 g, 60.9 mmol). The reaction is stirred for 4 hours and the solvent is evaporated. The residue is partitioned between t-butylnethyl ether and aqueous ammonia. The organic phase is washed with water and brine, dried (Na2SO4) and evaporated to afford the title compound. MH+179.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]1([CH:11]([CH3:16])[CH2:12][C:13]([OH:15])=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:17]O>>[C:5]1([CH:11]([CH3:16])[CH2:12][C:13]([O:15][CH3:17])=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between t-butylnethyl ether and aqueous ammonia
WASH
Type
WASH
Details
The organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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